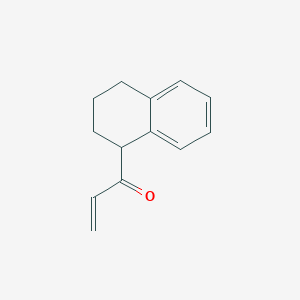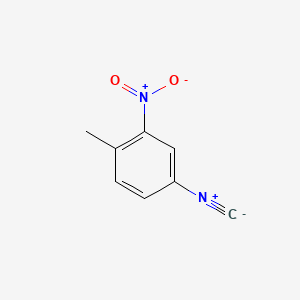
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is an organic compound that features both an isothiocyanate group and a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid typically involves the reaction of 2-(naphthalen-2-yl)acetic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-(naphthalen-2-yl)acetic acid
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The double bond in the isothiocyanate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Major Products
Thiourea Derivatives: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Aplicaciones Científicas De Investigación
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-2-yloxy)acetic acid
- 2-(Naphthalen-2-yl)acetic acid
- 2-(Naphthalen-1-yl)acetic acid
Uniqueness
2-Isothiocyanato-2-(naphthalen-2-yl)acetic acid is unique due to the presence of both the isothiocyanate group and the naphthalene ring. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C13H9NO2S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
2-isothiocyanato-2-naphthalen-2-ylacetic acid |
InChI |
InChI=1S/C13H9NO2S/c15-13(16)12(14-8-17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,(H,15,16) |
Clave InChI |
BITWRBMJTRZSSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




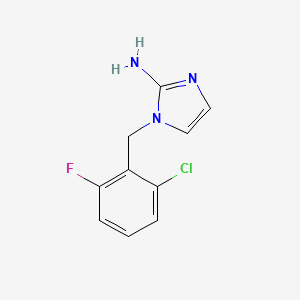

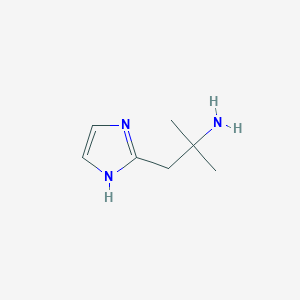
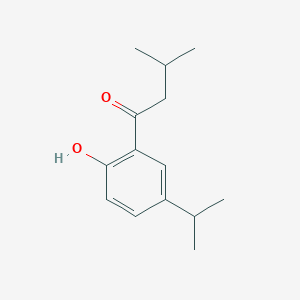
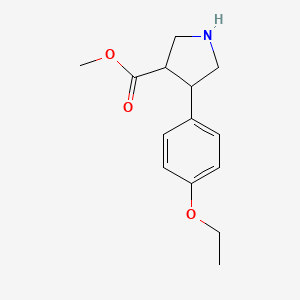
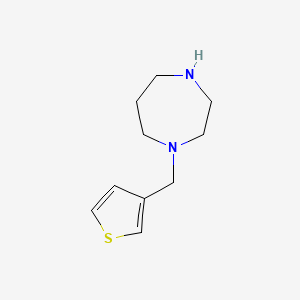

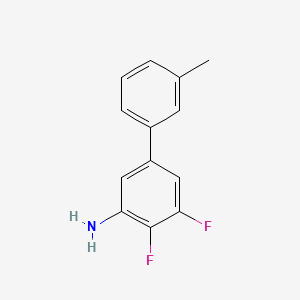
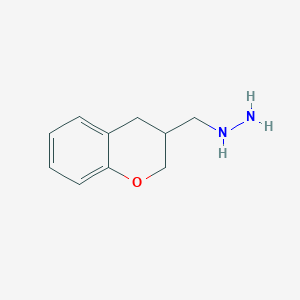
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)
